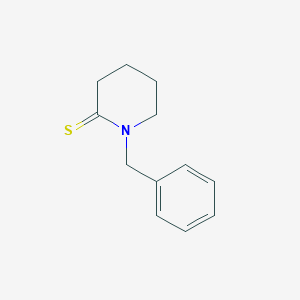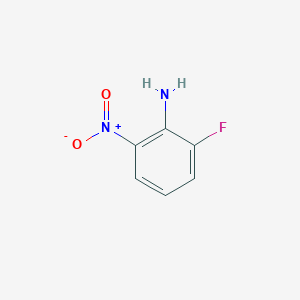
レゾルフィン酪酸
概要
説明
レゾルフィンブチレート: は、生化学アッセイで一般的に使用される蛍光基質です。特に、トリグリセリドリパーゼとコリンエステラーゼの活性を検出する用途で知られています。 この化合物は、それぞれ570 nmと580 nmの励起波長と発光波長で蛍光を示します .
科学的研究の応用
Chemistry: Resorufin butyrate is used as a fluorogenic substrate in various biochemical assays to study enzyme kinetics and activity. It is particularly useful in the detection and quantification of triglyceride lipases and cholinesterase activities .
Biology: In biological research, resorufin butyrate is employed to monitor enzyme activities in cell cultures and tissue samples. Its fluorescent properties allow for real-time tracking of enzymatic reactions, making it a valuable tool in studying metabolic processes and enzyme regulation.
Medicine: Resorufin butyrate is used in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples. It is also utilized in drug discovery and development to screen for potential inhibitors or activators of specific enzymes.
Industry: In the industrial sector, resorufin butyrate is used in quality control processes to ensure the proper functioning of enzyme-based products. It is also employed in the development of biosensors for detecting specific enzyme activities in various applications.
作用機序
レゾルフィンブチレートは、トリグリセリドリパーゼやコリンエステラーゼなどの酵素の基質として作用します。酵素的加水分解により、レゾルフィンブチレートは切断されてレゾルフィンが放出され、これは強い蛍光を示します。蛍光強度は、酵素活性を定量化するために測定できます。 レゾルフィンブチレートの分子標的は、加水分解反応が起こる酵素の活性部位です .
類似の化合物との比較
類似の化合物:
レゾルフィンアセテート: 異なるエステラーゼの基質として使用される、レゾルフィンの別のエステル。
レゾルフィンベンジルエーテル: 酵素活性を検出するための蛍光プローブとして使用されます。
レゾルフィンリン酸: さまざまな生化学アッセイで使用される、ホスファターゼの基質。
独自性: レゾルフィンブチレートは、トリグリセリドリパーゼとコリンエステラーゼの活性を検出するための特定の用途においてユニークです。その蛍光特性と検出の容易さにより、生化学アッセイにおいて好ましい選択肢となっています。 他のレゾルフィン誘導体と比較して、レゾルフィンブチレートは、脂質代謝とトリグリセリド分解に関連する酵素速度論の研究において明確な利点を提供します .
生化学分析
Biochemical Properties
Resorufin butyrate interacts with enzymes such as triglyceride lipases and cholinesterase . Upon enzymatic cleavage by these enzymes, resorufin is released . This interaction is crucial for the detection of various biological molecules in situ and in real-time .
Cellular Effects
The effects of Resorufin butyrate on cells are primarily observed through its role as a substrate for enzymes like triglyceride lipases and cholinesterase . The enzymatic cleavage of Resorufin butyrate can influence cell function by altering the levels of these enzymes .
Molecular Mechanism
Resorufin butyrate exerts its effects at the molecular level through its interactions with enzymes. When Resorufin butyrate is cleaved by enzymes like triglyceride lipases or cholinesterase, resorufin is released . This process can influence enzyme activity and subsequently alter cellular processes .
Metabolic Pathways
Resorufin butyrate is involved in metabolic pathways through its role as a substrate for enzymes like triglyceride lipases and cholinesterase . The enzymatic cleavage of Resorufin butyrate can influence these metabolic pathways .
準備方法
合成経路と反応条件: レゾルフィンブチレートは、レゾルフィンと酪酸のエステル化によって合成することができます。この反応は、通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤と4-ジメチルアミノピリジン(DMAP)などの触媒を使用して、エステル化プロセスを促進します。反応は、エステル生成物の加水分解を防ぐために無水条件下で行われます。
工業生産方法: レゾルフィンブチレートの具体的な工業生産方法は、広く文書化されていませんが、一般的なアプローチは、収量と純度を最大化するように最適化された条件を使用して、大規模なエステル化反応を伴うでしょう。このプロセスには、再結晶またはクロマトグラフィーなどの精製工程が含まれ、最終生成物が生化学アッセイに必要な仕様を満たすようにする可能性があります。
化学反応の分析
反応の種類: レゾルフィンブチレートは、主にトリグリセリドリパーゼやコリンエステラーゼなどの酵素によって触媒される加水分解反応を受けます。レゾルフィンブチレートの加水分解によりレゾルフィンが放出され、その蛍光特性によって検出できます。
一般的な試薬と条件:
加水分解: 緩衝された水溶液中のトリグリセリドリパーゼまたはコリンエステラーゼを用いた酵素的加水分解。
エステル化: 無水条件下でのジシクロヘキシルカルボジイミド(DCC)と4-ジメチルアミノピリジン(DMAP)。
主な生成物:
加水分解: レゾルフィンと酪酸。
エステル化: レゾルフィンブチレート。
科学研究への応用
化学: レゾルフィンブチレートは、酵素の速度論と活性を研究するためのさまざまな生化学アッセイで蛍光基質として使用されます。 これは、トリグリセリドリパーゼとコリンエステラーゼの活性を検出および定量化するのに特に役立ちます .
生物学: 生物学研究では、レゾルフィンブチレートは、細胞培養や組織サンプル中の酵素活性を監視するために使用されます。その蛍光特性により、酵素反応をリアルタイムで追跡することができ、代謝プロセスや酵素調節の研究において貴重なツールとなります。
医学: レゾルフィンブチレートは、臨床サンプル中の酵素欠損や異常を検出するための診断アッセイで使用されます。また、特定の酵素の潜在的な阻害剤または活性剤をスクリーニングするために、創薬および開発でも使用されます。
産業: 産業部門では、レゾルフィンブチレートは、酵素ベースの製品が適切に機能していることを確認するための品質管理プロセスで使用されます。また、さまざまな用途における特定の酵素活性を検出するためのバイオセンサーの開発にも使用されます。
類似化合物との比較
Resorufin acetate: Another ester of resorufin, used as a substrate for different esterases.
Resorufin benzyl ether: Used as a fluorescent probe for detecting enzyme activity.
Resorufin phosphate: A substrate for phosphatases, used in various biochemical assays.
Uniqueness: Resorufin butyrate is unique in its specific application for detecting triglyceride lipases and cholinesterase activities. Its fluorescence properties and the ease of detection make it a preferred choice in biochemical assays. Compared to other resorufin derivatives, resorufin butyrate offers a distinct advantage in studying lipid metabolism and enzyme kinetics related to triglyceride breakdown .
特性
IUPAC Name |
(7-oxophenoxazin-3-yl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJTZDRUTUWWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407477 | |
| Record name | Resorufin butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-42-9 | |
| Record name | Resorufin butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes resorufin butyrate a suitable substrate for studying triglyceride lipases?
A1: Resorufin butyrate offers several advantages as a substrate for triglyceride lipase research. [, ] It is soluble and monomeric in assay conditions, eliminating the complications of particle-based artifacts often encountered with traditional lipid-based substrates. [] Upon hydrolysis by the lipase, resorufin butyrate releases resorufin, a fluorescent molecule. This allows for straightforward and sensitive monitoring of enzyme activity using fluorescence-based assays. [, ]
Q2: Has resorufin butyrate been used to identify any potential drug leads?
A3: Yes, high-throughput screening utilizing a fluorescence-based assay with resorufin butyrate as the substrate led to the identification of ebselen as a potent inhibitor of M. tuberculosis Ag85C. [] Ebselen, initially recognized for its antioxidant properties, demonstrated inhibitory activity in the nanomolar range against Ag85C. [] This discovery underscores the value of resorufin butyrate in screening for enzyme inhibitors and uncovering novel therapeutic candidates for diseases like tuberculosis.
Q3: Are there any limitations to using resorufin butyrate as a substrate in enzyme studies?
A4: While a valuable tool, there are considerations when employing resorufin butyrate. While its interaction with Ag85C is documented, [] it's crucial to validate its suitability for other enzyme classes beyond lipases. Additionally, its potential for non-specific interactions with certain enzymes or assay components should be evaluated during assay development and validation. Comparing results obtained with resorufin butyrate to those with established substrates can strengthen experimental findings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















